Ácido 3-(tetrahidropiran-4-iloximetil)fenilborónico

Descripción general

Descripción

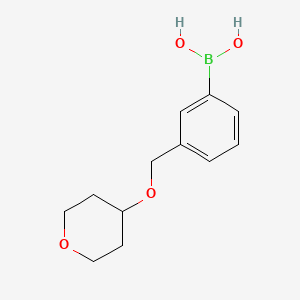

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tetrahydropyran-4-yloxymethy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mecanismo De Acción

Target of Action

The compound is a type of organoboron reagent, which are often used in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are widely applied in forming carbon–carbon bonds, a fundamental process in organic chemistry .

Mode of Action

In SM cross-coupling reactions, the organoboron reagents interact with a metal catalyst, typically palladium . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group. In transmetalation, the organoboron reagent, which is nucleophilic, is transferred from boron to palladium .

Result of Action

The primary result of the compound’s action in SM cross-coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydropyran-4-yloxymethy chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Borane derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic acid

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

Uniqueness

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is unique due to the presence of the tetrahydropyran-4-yloxymethy group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional boronic acids may not be as effective .

Actividad Biológica

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention due to its potential biological activities. Phenylboronic acids are known for their ability to interact with various biological molecules, influencing enzyme activity and receptor interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid features a boronic acid functional group, which is critical for its biological interactions. The tetrahydropyran moiety contributes to its structural diversity and may enhance its solubility and interaction with biological targets.

The mechanism of action of 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols in biological molecules, such as sugars and nucleotides. This property allows it to modulate the activity of enzymes and receptors by altering their conformation or stability.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzymes that require specific substrates for activity by binding to the active site.

- Receptor Modulation: It may influence receptor signaling pathways by interacting with receptor sites, thus affecting cellular responses.

Biological Activity Overview

Research into the biological activity of 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid has revealed several potential therapeutic applications:

- Anticancer Activity: Studies have indicated that phenylboronic acids can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival.

- Antidiabetic Effects: The compound may enhance insulin signaling by modulating glucose transport mechanisms.

- Antimicrobial Properties: Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antidiabetic | Enhances insulin signaling | |

| Antimicrobial | Exhibits activity against bacterial pathogens |

Case Study 1: Anticancer Activity

In a study examining the effects of phenylboronic acids on cancer cell lines, it was found that 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid significantly reduced cell viability in breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

Case Study 2: Antidiabetic Effects

Another study investigated the impact of this compound on insulin sensitivity in diabetic animal models. Results showed a marked improvement in glucose uptake in muscle tissues, suggesting a potential role in diabetes management through enhanced insulin signaling.

Case Study 3: Antimicrobial Properties

Research on the antimicrobial effects revealed that 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

[3-(oxan-4-yloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12,14-15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCOUBKIJBWKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201165710 | |

| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-76-5 | |

| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201165710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.